Methyl 4-fluorocinnamate is an organic compound with the molecular formula and a molecular weight of 180.18 g/mol. It is characterized by a cinnamate structure, which consists of a trans-alkene configuration between the phenyl and the methyl ester groups. The presence of a fluorine atom at the para position of the phenyl ring distinguishes this compound from other cinnamates, enhancing its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science .
Methyl 4-fluorocinnamate exhibits notable biological activities:
Several methods exist for synthesizing methyl 4-fluorocinnamate:
Methyl 4-fluorocinnamate has diverse applications:
Interaction studies of methyl 4-fluorocinnamate focus on its reactivity with biological molecules and other chemical entities:
Methyl 4-fluorocinnamate shares similarities with several compounds within the cinnamate family. Here are some notable comparisons:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Methyl Cinnamate | Cinnamic acid derivative without fluorine | Commonly used as a flavoring agent |
Methyl 4-chlorocinnamate | Chlorine instead of fluorine at para position | Exhibits different reactivity patterns |
Methyl 4-hydroxycinnamate | Hydroxyl group instead of fluorine | Known for anti-inflammatory properties |
Methyl 3-fluorocinnamate | Fluorine at meta position | Different steric effects on reactivity |
Methyl 4-fluorocinnamate's unique fluorinated structure provides distinct chemical properties not found in its analogs, influencing its reactivity and potential applications .